

# Application Note & Protocol: Measurement of Succinylcarnitine in Urine

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## Compound of Interest

Compound Name: Succinylcarnitine

Cat. No.: B565938

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Succinylcarnitine** is an acylcarnitine that serves as a biomarker for certain inborn errors of metabolism. Its accurate measurement in urine is crucial for the diagnosis and monitoring of these conditions.[1][2] The analysis of acylcarnitines, including **succinylcarnitine**, is most commonly performed using tandem mass spectrometry (MS/MS), often preceded by liquid chromatographic separation to resolve isomeric compounds.[1][3] A significant analytical challenge is the differentiation of **succinylcarnitine** from its isomer, methylmalonylcarnitine, which necessitates chromatographic separation for accurate quantification.[2][4] This document provides a detailed protocol for the preparation of urine samples for the measurement of **succinylcarnitine** by LC-MS/MS.

## Data Presentation

The following table summarizes quantitative data from relevant methodologies for acylcarnitine analysis.

Analyte	Matrix	Method	Linearity Range (μmol/L)	LLOQ (μmol/L)	LOD (μg/L)	Reference
Succinylcarnitine	Dried Blood Spot	LC-MS/MS	0.025 - 10	0.025	-	<a href="#">[4]</a>
Methylmalonylcarnitine	Dried Blood Spot	LC-MS/MS	0.025 - 10	0.025	-	<a href="#">[4]</a>
Propionylcarnitine	Urine	Paper Spray-MS/MS	-	-	6	<a href="#">[5]</a>
Tetradecanoylcarnitine	Urine	Paper Spray-MS/MS	-	-	208	<a href="#">[5]</a>

## Experimental Protocols

This protocol details a common method for the preparation of urine samples for **succinylcarnitine** analysis using LC-MS/MS with a derivatization step.

### 3.1. Materials and Reagents

- Urine collection containers
- Centrifuge tubes (1.5 mL and 15 mL)
- Pipettes and sterile tips
- Vortex mixer
- Centrifuge (capable of 12,000 x g and 4°C)
- Nitrogen evaporator or vacuum concentrator
- Heating block or water bath (60°C)

- LC-MS/MS system
- Methanol (LC-MS grade)
- Acetonitrile (ACN, LC-MS grade)
- Formic acid (LC-MS grade)
- Butanolic HCl (3 N)
- **Succinylcarnitine** standard
- Isotopically labeled internal standard (e.g., [d3]-**succinylcarnitine**)
- Deionized water

### 3.2. Sample Collection and Storage

- Collect first morning mid-stream urine samples in sterile containers.[\[6\]](#)
- For optimal results, process samples immediately. If immediate processing is not possible, store samples at 2-8°C for up to 24 hours.[\[6\]](#)
- For long-term storage, aliquot urine into cryovials and store at -80°C.[\[7\]](#)[\[6\]](#)[\[8\]](#) Avoid repeated freeze-thaw cycles.[\[8\]](#)

### 3.3. Sample Preparation

- Thaw frozen urine samples at room temperature.[\[7\]](#)
- Vortex the urine sample to ensure homogeneity.
- Centrifuge the urine at 2,000 x g for 10 minutes at 4°C to remove cells and large debris.[\[6\]](#)
- Transfer the supernatant to a clean centrifuge tube.
- Centrifuge the supernatant again at 12,000 x g for 10 minutes at 4°C to remove smaller particulates.[\[6\]](#)[\[9\]](#)

- Transfer a 10  $\mu$ L aliquot of the clear supernatant to a clean 1.5 mL microcentrifuge tube.[9]
- Add 100  $\mu$ L of the internal standard working solution (in methanol) and 30  $\mu$ L of acetonitrile to the urine aliquot.[9]
- Vortex the mixture for 20 seconds.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.[9]
- Carefully transfer the supernatant to a new tube.
- Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.[9]

### 3.4. Derivatization (Butylation)

- To the dried residue, add 200  $\mu$ L of 3 N butanolic HCl.[9]
- Vortex for 20 seconds.[9]
- Incubate the mixture at 60°C for 30 minutes.[9]
- After incubation, evaporate the butanolic HCl to dryness under a gentle stream of nitrogen.
- Reconstitute the dried sample in 100  $\mu$ L of the mobile phase starting condition (e.g., 10% acetonitrile with 0.1% formic acid).[7]
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

### 3.5. LC-MS/MS Analysis

- LC Separation: Employ a C18 reversed-phase column for chromatographic separation of **succinylcarnitine** and its isomers.[7] A gradient elution with mobile phases consisting of water and acetonitrile with 0.1% formic acid is typically used.
- MS/MS Detection: Utilize electrospray ionization in positive ion mode (ESI+). Monitor the specific precursor-to-product ion transitions for **succinylcarnitine** and its internal standard using Multiple Reaction Monitoring (MRM).[10]

## Visualization of Experimental Workflow



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Caption: Workflow for urine sample preparation and analysis of **succinylcarnitine**.

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